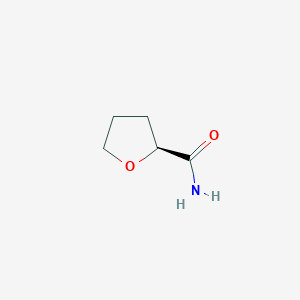

(S)-(-)-Tetrahydrofuran-2-carboxamide

概要

説明

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and processes. .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in chemical databases or determined experimentally .科学的研究の応用

Improved Synthetic Routes :

- (S)-Tetrahydrofuran-2-carbonitrile, derived from (S)-(-)-Tetrahydrofuran-2-carboxamide, is used in an improved synthesis method for (S)-1-(tetrahydrofuran-2-yl)ethanone. This process involves dehydration, methylation, and purification stages, achieving a total yield of 68% (Chai Hong-we, 2015).

Antimicrobial Agent Development :

- Compounds derived from (S)-(-)-Tetrahydrofuran-2-carboxamide, specifically tetramic and tetronic acid 3-carboxamides, have been investigated as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). These derivatives are considered for their potential as novel antimicrobial agents, with selectivity data and antibacterial activities provided (S. Peukert et al., 2008).

Antileukemic Activity Research :

- Research on furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, synthesized through reactions involving (S)-(-)-Tetrahydrofuran-2-carboxamide, demonstrated their potential antileukemic activities (R. Earl & L. Townsend, 1979).

Building Blocks in Medicinal Chemistry :

- Enantioselective syntheses of (S)-tetrahydrofuran 2-carboxamide derivative from L-glutamic acid have been reported, indicating its application as a building block in medicinal chemistry and natural product synthesis (Chen‐Guo Feng et al., 2006).

Cross-Dehydrogenative Coupling Reactions :

- (S)-(-)-Tetrahydrofuran-2-carboxamide plays a role in the development of new methods for the direct carbamoylation of C–H and X–H bonds through cross-dehydrogenative coupling reactions. This innovative approach is significant in medicinal chemistry and natural product synthesis (Zhe He, Daniel K. Wu, & E. Vessally, 2020).

Nucleoside Analogs Synthesis :

- Structural modifications to the carboxamide functionality of tiazofurin, including the use of (S)-(-)-Tetrahydrofuran-2-carboxamide, led to the creation of various nucleoside analogs. These analogs were evaluated for their antiviral activity, highlighting the chemical versatility of (S)-(-)-Tetrahydrofuran-2-carboxamide (M. Phelan et al., 1995).

作用機序

Mode of Action:

(S)-(-)-Tetrahydrofuran-2-carboxamide: is believed to exert its effects through an unknown mechanism. We do know that it is a non-steroidal anti-inflammatory drug (NSAID), but its precise interaction with cellular components remains elusive. NSAIDs typically inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis via the arachidonic acid pathway. Whether this compound follows the same pathway is uncertain .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability.

: Ibuprofen: Uses, Interactions, Mechanism of Action | DrugBank Online

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAENUAJYZNOA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463613 | |

| Record name | (S)-(-)-Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Tetrahydrofuran-2-carboxamide | |

CAS RN |

498573-81-2 | |

| Record name | (S)-(-)-Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

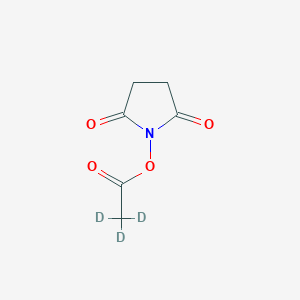

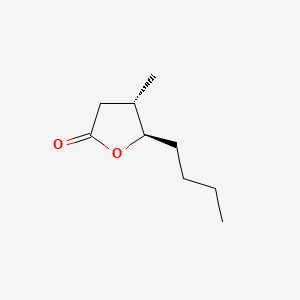

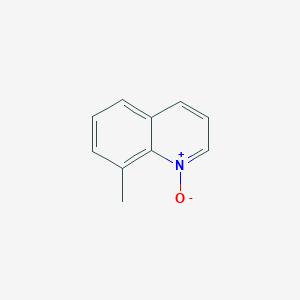

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

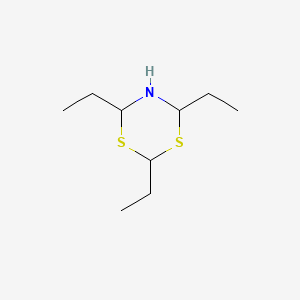

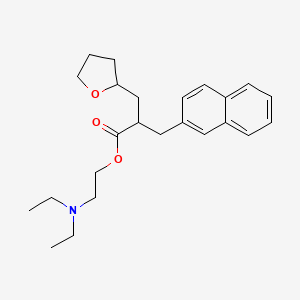

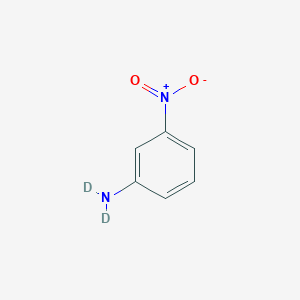

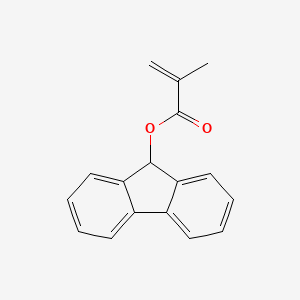

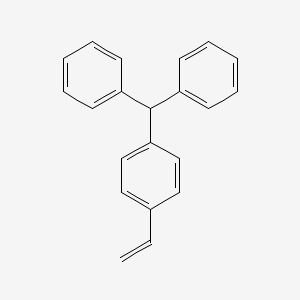

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)